molecular formula C14H23N B14350494 Benzenamine, N-ethyl-3-methyl-N-pentyl- CAS No. 93069-10-4

Benzenamine, N-ethyl-3-methyl-N-pentyl-

Cat. No.: B14350494
CAS No.: 93069-10-4
M. Wt: 205.34 g/mol
InChI Key: XBTAGSMWJBGXOQ-UHFFFAOYSA-N
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Description

Benzenamine, N-ethyl-3-methyl-N-pentyl-, also known as N-ethyl-3-methylbenzenamine, is an organic compound with the molecular formula C9H13N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by ethyl and pentyl groups, and a methyl group is attached to the benzene ring. This compound is part of the aromatic amine family and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl- typically involves the alkylation of 3-methylbenzenamine (m-toluidine) with ethyl and pentyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:

  • Alkylation of 3-methylbenzenamine with ethyl halide: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{NHC}_2\text{H}_5 + \text{HX} ]

  • Alkylation of N-ethyl-3-methylbenzenamine with pentyl halide: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NHC}_2\text{H}_5 + \text{C}5\text{H}{11}\text{X} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{N}(\text{C}_2\text{H}_5)(\text{C}5\text{H}{11}) + \text{HX} ]

Industrial Production Methods

Industrial production of Benzenamine, N-ethyl-3-methyl-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-ethyl-3-methyl-N-pentyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso, nitro, or azo compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or azo compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Benzenamine, N-ethyl-3-methyl-N-pentyl- has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-ethyl-3-methyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-ethyl-: Aniline derivative with an ethyl group attached to the nitrogen.

    Benzenamine, N-methyl-: Aniline derivative with a methyl group attached to the nitrogen.

    Benzenamine, N-ethyl-N-methyl-: Aniline derivative with both ethyl and methyl groups attached to the nitrogen.

Uniqueness

Benzenamine, N-ethyl-3-methyl-N-pentyl- is unique due to the presence of both ethyl and pentyl groups on the nitrogen and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

93069-10-4

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-ethyl-3-methyl-N-pentylaniline

InChI

InChI=1S/C14H23N/c1-4-6-7-11-15(5-2)14-10-8-9-13(3)12-14/h8-10,12H,4-7,11H2,1-3H3

InChI Key

XBTAGSMWJBGXOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC)C1=CC=CC(=C1)C

Origin of Product

United States

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